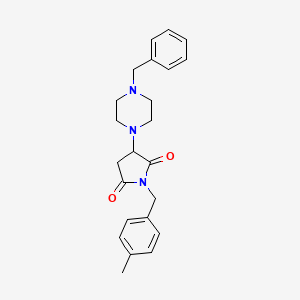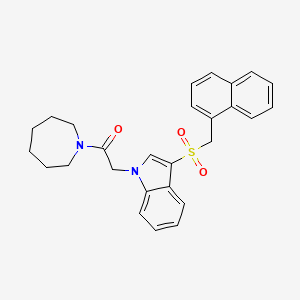
(2,5-dimethylfuran-3-yl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,5-dimethylfuran-3-yl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. It is a small molecule that has shown promising results in various studies, making it a potential candidate for drug development.
Wissenschaftliche Forschungsanwendungen
Molecular Interaction Studies
Molecular interaction studies of closely related compounds, such as CB1 cannabinoid receptor antagonists, employ computational methods like the AM1 molecular orbital method for conformational analysis. These studies contribute to the understanding of the steric binding interactions within the receptor sites, revealing insights into antagonist activity mechanisms. The exploration of conformational dynamics and pharmacophore modeling aids in the development of drugs targeting specific receptors, offering potential therapeutic benefits for conditions modulated by these receptors (Shim et al., 2002).
Antimicrobial and Anticancer Activity
Novel pyrazole derivatives, including those with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives, have been synthesized and tested for their antimicrobial and anticancer activities. These compounds, characterized by their unique molecular frameworks, exhibit promising activities, surpassing reference drugs like doxorubicin in certain assays. Such research underscores the potential of structurally complex molecules for developing new therapeutic agents against microbial infections and cancer (Hafez et al., 2016).
Antioxidant and Antibacterial Activities
The synthesis of tri-substituted pyrazoles and their evaluation for antibacterial and antioxidant activities demonstrate the diverse biological significance of pyrazole derivatives. These activities are further elucidated through computational methods like DFT and molecular docking, providing a comprehensive understanding of their potential mechanisms of action. The compounds show moderate activity against various bacterial strains and possess antioxidant properties, indicating their potential for further development into therapeutic agents (Lynda, 2021).
Antimycobacterial Activity
Research into nicotinic acid hydrazide derivatives has identified compounds with significant antimycobacterial activity. By modifying the molecular structure to include (3,5-dimethyl-1H-pyrazol-1-yl)(pyridine-3-yl)methanone and related moieties, these studies contribute to the search for new treatments against mycobacterial infections, showcasing the role of chemical synthesis in addressing global health challenges (Sidhaye et al., 2011).
Structural and Catalytic Studies
Investigations into the structural characteristics and catalytic activities of compounds containing furan and pyrazole units reveal their utility in organometallic chemistry and potential applications in catalysis. These studies highlight the versatility of such compounds in facilitating bond cleavage reactions in heterocycles, expanding our understanding of their chemical reactivity and potential industrial applications (Jones et al., 1995).
Eigenschaften
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-11-10-14(12(2)21-11)16(20)19-8-4-13(5-9-19)15-6-7-18(3)17-15/h6-7,10,13H,4-5,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSNZJMXGSYGLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)C3=NN(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-(4-Methoxyphenylsulfonamido)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2686797.png)
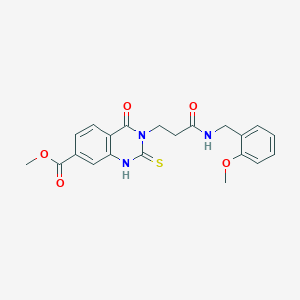

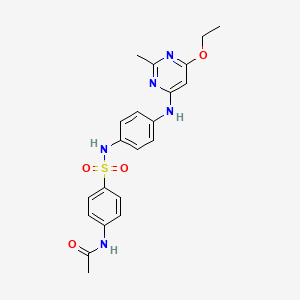
![2-[[4-amino-6-[(4-methoxyphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2686804.png)
![N-(2-(methylthio)benzo[d]thiazol-6-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2686807.png)
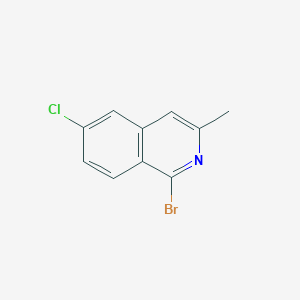
![1-(3-chloro-2-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2686809.png)

![N-Methyl-N-[(1-propyl-1H-pyrazol-3-YL)methyl]amine](/img/structure/B2686812.png)
![N-(3-chloro-4-methylphenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2686814.png)

